
Erianin
概要
説明
Erianin (C18H22O5, MW: 318.36) is a bisbenzyl compound primarily isolated from Dendrobium chrysotoxum Lindl., a traditional Chinese herb. It exhibits potent anticancer activity across multiple cancer types, including lung, liver, breast, and osteosarcoma, through mechanisms such as apoptosis induction, cell cycle arrest (G2/M phase), ferroptosis, and inhibition of angiogenesis . This compound also demonstrates anti-inflammatory and neuroprotective properties, as seen in traumatic brain injury (TBI) models . Structurally, it features methoxy and hydroxyl groups at specific positions on its benzene rings, which are critical for its bioactivity .
準備方法
Synthetic Routes and Reaction Conditions: Erianin can be synthesized through various synthetic routes. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2-methoxyphenol in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Dendrobium chrysotoxum Lindl. The extraction process includes maceration of the plant material in solvents like ethanol, followed by purification using chromatographic techniques. The yield and purity of this compound can be optimized by adjusting the extraction parameters and purification methods .
化学反応の分析
Types of Reactions: Erianin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of catalysts.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives
科学的研究の応用
Pharmacological Effects
Erianin exhibits a range of pharmacological effects, including:
- Anti-tumor Activity : this compound has shown efficacy against multiple cancer types by inducing apoptosis, promoting cell cycle arrest, and triggering ferroptosis—a novel form of programmed cell death characterized by iron-dependent lipid peroxidation . It has demonstrated potential in treating:
- Anti-inflammatory Properties : this compound has been found to inhibit inflammatory responses through various signaling pathways, making it a candidate for treating conditions like diabetic nephropathy and psoriasis .
- Antibacterial Effects : Research indicates that this compound possesses antibacterial properties, contributing to its potential use in treating infections .
Table 1: Summary of this compound's Pharmacological Applications
Clinical Implications and Future Directions
This compound's diverse applications suggest that it holds promise as a therapeutic agent across various medical fields. However, further research is necessary to address the limitations regarding its solubility and bioavailability. Future studies should focus on:
- Formulation Development : Enhancing the delivery methods for improved bioavailability.
- Clinical Trials : Conducting large-scale trials to validate efficacy across different populations and disease states.
- Mechanistic Studies : Elucidating the detailed molecular mechanisms underlying its pharmacological effects.
作用機序
Erianin exerts its effects through various molecular targets and pathways:
Anti-tumor Activity: this compound induces apoptosis in cancer cells by activating the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases. .
Anti-inflammatory Activity: this compound inhibits the activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18).
Anti-diabetic Retinopathy: this compound prevents retinal neoangiogenesis by inhibiting high-glucose-induced VEGF expression.
類似化合物との比較
Structural and Functional Comparison with Similar Bibenzyl Compounds
Key Structural Differences
Erianin belongs to the bibenzyl family, which includes moscatilin and gigantol . These compounds share a bisbenzyl backbone but differ in substituent positions:
Compound | Substituent Positions (Benzene Rings) | Key Functional Groups |
---|---|---|
This compound | Methoxy at C-3, C-5; hydroxyl at C-4 | 3 methoxy, 1 hydroxyl |
Moscatilin | Methoxy at C-3, C-5; hydroxyl at C-2, C-4 | 2 methoxy, 2 hydroxyl |
Gigantol | Methoxy at C-3, C-5; hydroxyl at C-4 | 2 methoxy, 1 hydroxyl |
Structural Impact on Activity :
- This compound’s methoxy groups at C-3 and C-5 enhance its lipophilicity and membrane permeability, contributing to its superior anticancer potency compared to moscatilin and gigantol .
- The hydroxyl group at C-4 in this compound facilitates hydrogen bonding with molecular targets like tubulin, enhancing its cytotoxic effects .
Pharmacological Activity Comparison
Anticancer Mechanisms and Efficacy:
Key Findings :
- This compound’s nanomolar-range IC50 in cancers like osteosarcoma and bladder cancer underscores its potency compared to structurally similar bibenzyls .
- Unlike moscatilin and gigantol, this compound uniquely targets ferroptosis pathways, making it effective against apoptosis-resistant cancers .
ZJU-6 (this compound Derivative)
ZJU-6, a synthetic derivative, enhances this compound’s anti-angiogenic activity but requires higher concentrations (2.5 µM vs. 0.1 µM for this compound) to induce G2/M arrest in MCF-7 breast cancer cells .
Compound 6b (Hydrazide Derivative)
Compound 6b, a hydrazide-modified analogue, shows reduced cytotoxicity due to fewer hydrogen bonds with tubulin compared to this compound (2 vs. 3 H-bonds) .
ADMET Profile Comparison
Parameter | This compound | Moscatilin (Predicted) |
---|---|---|
Solubility (LogS) | -3.95 (low aqueous solubility) | -2.8 (moderate solubility) |
Intestinal Absorption | 0 (good) | 0 (good) |
BBB Penetration | 1 (moderate) | 2 (low) |
Hepatotoxicity | Moderate | Low |
Plasma Protein Binding | 98% | 85% |
Key Insights :
- This compound’s high plasma protein binding (98%) facilitates sustained blood circulation but limits free drug availability .
Clinical and Therapeutic Implications
- This compound’s Multi-Target Action : Unlike moscatilin and gigantol, this compound simultaneously inhibits kinases (CRAF/MEK1/2), modulates immune responses, and induces ferroptosis, making it a versatile candidate for combination therapies .
- Toxicity Profile : this compound exhibits lower hepatotoxicity than clinical drugs like osimertinib and lacks mutagenicity, supporting its safety profile .
生物活性
Erianin, a natural compound derived from the traditional Chinese medicinal plant Dendrobium, has gained significant attention in recent years due to its diverse biological activities, particularly its anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer types, and relevant research findings.
This compound exhibits multiple mechanisms through which it exerts its biological effects, particularly in cancer cells. Key mechanisms include:
- Induction of Apoptosis : this compound promotes apoptosis in various cancer cell lines by regulating the expression of critical proteins involved in the apoptotic pathway. For instance, it has been shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis rates in cervical cancer cells (HeLa) and non-small cell lung cancer (NSCLC) cells .
- Cell Cycle Arrest : this compound induces cell cycle arrest primarily at the G2/M phase. This effect has been documented across several cancer types, including hepatocellular carcinoma and colorectal cancer. The compound upregulates specific cyclins and cyclin-dependent kinase inhibitors (CDKIs) while downregulating CDK expression, thereby inhibiting cell proliferation .
- Ferroptosis Induction : Recent studies have revealed that this compound can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism was identified in glioma stem cells (GSCs), where this compound enhances sensitivity to temozolomide (TMZ) by promoting ferroptosis through REST/LRSAM1 signaling pathways .
- Inhibition of MAPK Signaling : this compound has been identified as an inhibitor of CRAF and MEK1/2 kinases, which are crucial components of the MAPK signaling pathway. By inhibiting these kinases, this compound effectively suppresses tumor growth in melanoma and colorectal cancer models .
Research Findings
Numerous studies have explored the anticancer properties of this compound across different cell lines and animal models. Below is a summary of significant findings:
Case Studies
- Glioma Study : In a study investigating the effects of this compound on glioma stem cells, it was found that treatment led to increased reactive oxygen species (ROS) levels and decreased glutathione (GSH) levels, indicative of ferroptosis induction. The study utilized various assays including co-immunoprecipitation and luciferase reporter assays to elucidate the underlying mechanisms .
- Cervical Cancer Study : Research on HeLa cells demonstrated that this compound significantly increased early apoptosis rates from 5.99% to 48.91% after 48 hours at concentrations of 31.4 µM. This study highlighted the role of caspase activation and changes in Bcl-2 family protein expressions as pivotal factors in this compound's apoptotic effects .
- NSCLC Study : A detailed examination revealed that this compound inhibited cell viability in multiple NSCLC cell lines (H1975, HCC827) through suppression of aerobic glycolysis, showcasing its potential as a therapeutic agent against resistant cancer phenotypes .
Q & A
Basic Research Questions
Q. What experimental models and assays are commonly used to evaluate Erianin’s anti-cancer efficacy in glioblastoma research?
this compound’s effects are typically tested on glioblastoma cell lines (e.g., U373 and A172) using assays such as:
- XTT proliferation tests to measure dose- and time-dependent viability reduction (e.g., 64 µM this compound decreased A172 viability to <50% at 48 hours) .
- Annexin V/PI staining to quantify apoptosis (e.g., 48-hour treatment with this compound increased apoptotic U373 cells, analyzed via image-based cytometry) .
- RT-PCR for apoptosis-related gene expression (e.g., BCL-2 downregulation, CASP-3/9 upregulation, normalized to β-actin using the 2^-ΔΔCT method) .
Q. How do researchers standardize this compound dosing across in vitro studies to ensure comparability?
- Dose ranges (e.g., 2–128 µM) and exposure times (24–72 hours) are calibrated using pilot viability assays (e.g., XTT) to identify IC50 values .
- Statistical validation via one-way ANOVA with post-hoc tests (e.g., Tukey’s) ensures dose-response significance (p < 0.05) .
- Negative controls (untreated cells) and positive controls (e.g., hydrogen peroxide for apoptosis) are included to validate assay conditions .
Q. What molecular pathways are implicated in this compound-induced apoptosis in glioblastoma cells?
this compound modulates:
- Extrinsic pathways : Upregulation of death receptors (DR4) and adaptors (FADD, TRADD) .
- Intrinsic pathways : Increased pro-apoptotic BAX and decreased anti-apoptotic BCL-2, triggering mitochondrial caspase activation (CASP-9, CASP-3) .
- Cross-talk between pathways via BID cleavage, linking extrinsic and intrinsic apoptosis .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dose-response outcomes across cell lines and exposure times?
- Time-course experiments : Assess viability at 24, 48, and 72 hours to identify optimal treatment windows (e.g., A172 required 48 hours for significant apoptosis at 64 µM) .
- Cell-line-specific profiling : Compare genetic backgrounds (e.g., p53 status in U373 vs. A172) to explain differential sensitivity .
- Meta-analysis of published IC50 values to establish consensus dosing, accounting for assay variability (e.g., plate reader vs. cytometry) .
Q. What methodologies are critical for translating this compound’s in vitro efficacy to in vivo glioblastoma models?
- Orthotopic xenografts : Implant glioblastoma cells into immunodeficient mice brains to mimic tumor microenvironment interactions .
- Pharmacokinetic studies : Measure this compound’s blood-brain barrier penetration using LC-MS/MS .
- Toxicity profiling : Monitor off-target effects via histopathology and serum biomarkers (e.g., ALT/AST for liver toxicity) .
Q. How can researchers address reproducibility challenges in this compound studies?
- Detailed Supplemental Materials : Provide step-by-step protocols for apoptosis assays, RNA isolation, and statistical code .
- Inter-lab validation : Collaborate to replicate key findings using shared cell lines and this compound batches .
- Transparency in data contradictions : Use funnel plots or Bland-Altman analysis to identify systematic biases in dose-response data .
Q. What strategies optimize this compound’s combination with standard therapies (e.g., temozolomide) for synergistic effects?
- Sequential vs. concurrent dosing : Test this compound pre-treatment to sensitize cells to temozolomide .
- Synergy scoring : Calculate combination indices (e.g., Chou-Talalay method) to quantify additive vs. synergistic interactions .
- Transcriptomic profiling : Use RNA-seq to identify pathways enhanced by combination therapy (e.g., DNA repair inhibition) .
Q. Methodological Considerations
Q. How should researchers design studies to distinguish this compound’s cytotoxic effects from off-target toxicity?
- Selective inhibitors : Co-treat with apoptosis inhibitors (e.g., Z-VAD-FMK) to confirm caspase-dependent mechanisms .
- Non-cancerous cell controls : Include HUVEC or astrocytes to assess specificity .
- High-content screening : Use multi-parameter flow cytometry to differentiate apoptosis, necrosis, and autophagy .
Q. What statistical frameworks are recommended for analyzing this compound’s heterogeneous response data?
- Mixed-effects models : Account for variability in cell-line responses and technical replicates .
- Bootstrapping : Estimate confidence intervals for IC50 values in small-sample studies .
- Machine learning : Cluster responders vs. non-responders based on omics data (e.g., proteomic signatures) .
Q. Ethical and Reporting Standards
Q. How can researchers ensure compliance with ethical guidelines in this compound studies?
特性
IUPAC Name |
2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h7-11,19H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDFUVFNIAJEGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326751 | |
Record name | Erianin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95041-90-0 | |
Record name | Erianin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95041-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erianin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。